molecular formula C9H13N5O B177723 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one CAS No. 10201-21-5

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one

Cat. No.: B177723
CAS No.: 10201-21-5
M. Wt: 207.23 g/mol
InChI Key: NGOBZCXLWFGBJS-UHFFFAOYSA-N
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Description

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound features a unique structure with a dihydropteridinone core, which is modified by the presence of amino and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diaminopyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions, often involving reagents such as formic acid or acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification techniques are crucial to achieving the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-4-one derivatives, while reduction can produce various dihydropteridine compounds.

Scientific Research Applications

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its role in enzymatic reactions involving pteridine cofactors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the context of metabolic disorders.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act as a cofactor or inhibitor in enzymatic reactions. The compound’s structure allows it to participate in redox reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6,7,8-trimethylpteridine: Similar structure but with a hydroxyl group at the 4-position.

    6,7,8-Trimethylpterin: Lacks the amino group at the 2-position.

    2,4-Diamino-6,7,8-trimethylpteridine: Contains an additional amino group at the 4-position.

Uniqueness

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-6,7,7-trimethyl-3,8-dihydropteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-4-9(2,3)14-6-5(11-4)7(15)13-8(10)12-6/h1-3H3,(H4,10,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOBZCXLWFGBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC1(C)C)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611922
Record name 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10201-21-5
Record name 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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